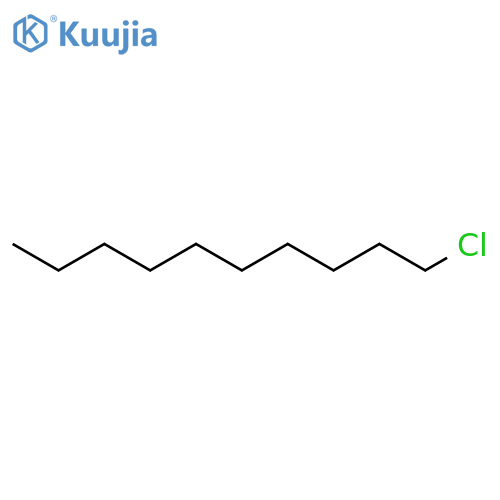Cas no 1002-69-3 (1-Chlorodecane)

1-Chlorodecane structure
商品名:1-Chlorodecane
1-Chlorodecane 化学的及び物理的性質
名前と識別子
-
- 1-Chlorodecane
- Decyl chloride
- (S)-3-Hydroxypyrrolidine
- 10-Chlorodecane
- 1-Chlordecan
- 1-chloro-decan
- 1-chloro-decane
- 1-decylchloride
- Barchlor(R) 10S
- decane,1-chloro
- Decylchlorid
- n-chlorodecane
- n-decyl chloride
- n-Decylchlorid
- NSC 6088
- J-000081
- BP-31010
- Tox21_200812
- SCHEMBL644
- DTXCID607352
- 1002-69-3
- NCGC00248840-01
- Q27282551
- EN300-65306
- Decane, 1-chloro-
- LS-13898
- 1-Chlorodecane, 98%
- DTXSID5027352
- CHEMBL3185190
- CS-W017386
- EINECS 213-691-0
- UNII-L0HSC44E5X
- L0HSC44E5X
- FT-0621975
- NSC6088
- MFCD00000956
- FT-0607658
- C0600
- 28519-06-4
- NSC-6088
- E83023
- CAS-1002-69-3
- 051OGJ0A69
- AKOS009158867
- UNII-051OGJ0A69
- NCGC00258366-01
- Decane, chloro-
- NS00008060
-
- MDL: MFCD00000956
- インチ: 1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
- InChIKey: ZTEHOZMYMCEYRM-UHFFFAOYSA-N
- ほほえんだ: ClCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 176.13300
- どういたいしつりょう: 176.1331784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 8
- 複雑さ: 61.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: 無色〜淡黄色透明液体。
- 密度みつど: 0.868 g/mL at 25 °C(lit.)
- ゆうかいてん: −34 °C (lit.)
- ふってん: 223°C(lit.)
- フラッシュポイント: 華氏温度:181.4°f< br / >摂氏度:83°C< br / >
- 屈折率: n20/D 1.437(lit.)
- ようかいど: 0.01g/l
- すいようせい: 0.01 g/L (20 ºC)
- PSA: 0.00000
- LogP: 4.36590
1-Chlorodecane セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H351,H410
- 警告文: P273,P281,P501
- 危険物輸送番号:UN 3082 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 40-50/53-66
- セキュリティの説明: S24-S36/37-S60-S61-S37
- RTECS番号:HD7050000
-
危険物標識:


- 包装グループ:III
- 危険レベル:9
- セキュリティ用語:S24-S36/37-S60-S61-S37
- リスク用語:R38; R50/53
1-Chlorodecane 税関データ
- 税関コード:29031980
- 税関データ:
中国税関コード:
2903199000概要:
29031990000他の無環炭化水素の飽和塩素化誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29031990000無環炭化水素の他の飽和塩素化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-Chlorodecane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008113-25ml |
1-Chlorodecane |
1002-69-3 | 98% | 25ml |
¥37 | 2023-09-11 | |
| TRC | C365980-5g |
1-Chlorodecane |
1002-69-3 | 5g |
$ 81.00 | 2023-04-18 | ||
| Enamine | EN300-65306-0.1g |
1-chlorodecane |
1002-69-3 | 95% | 0.1g |
$19.0 | 2023-05-26 | |
| Enamine | EN300-65306-2.5g |
1-chlorodecane |
1002-69-3 | 95% | 2.5g |
$27.0 | 2023-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C104797-500ml |
1-Chlorodecane |
1002-69-3 | 98% | 500ml |
¥448.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C104797-100ml |
1-Chlorodecane |
1002-69-3 | 98% | 100ml |
¥112.90 | 2023-09-03 | |
| Apollo Scientific | OR8837-100g |
Decyl chloride |
1002-69-3 | 98% | 100g |
£36.00 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0600-500ml |
1-Chlorodecane |
1002-69-3 | 97.0%(GC) | 500ml |
¥1795.0 | 2022-06-10 | |
| Enamine | EN300-65306-0.05g |
1-chlorodecane |
1002-69-3 | 95% | 0.05g |
$19.0 | 2023-05-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C32909-100G |
1-Chlorodecane |
1002-69-3 | 100g |
¥574.35 | 2023-11-10 |
1-Chlorodecane サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:1002-69-3)
注文番号:SFD1638
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1002-69-3)1-氯癸烷
注文番号:LE2473187
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:40
価格 ($):discuss personally
1-Chlorodecane 関連文献
-
1. Antimony halides as solvents. Part VI. Some cryoscopic measurements in antimony trichlorideJ. R. Atkinson,E. C. Baughan,B. Dacre J. Chem. Soc. A 1970 1377
-
2. Proton acceptor site selectivity in the proton transfer from heptane radical cations to decane molecules in γ-irradiated heptane/decane/1-chloroheptane crystals at 77 KLutgart Slabbinck,Adelheid Demeyer,Jan Ceulemans J. Chem. Soc. Perkin Trans. 2 2000 2241
-
Jan H. Porada,Markus Mansueto,Sabine Laschat,Cosima Stubenrauch Soft Matter 2011 7 6805
-
4. 334. Antimony halides as solvents. Part II. Conductance data on solutions of organic chlorides in antimony trichloride at 75°Anthony G. Davies,E. C. Baughan J. Chem. Soc. 1961 1711
-
5. Spectroscopic differences between molecular (O–H ? N) and ionic pair (O–? H–N+) hydrogen complexesPiotr Barczyński,Zofia Dega-Szafran,Miros?aw Szafran J. Chem. Soc. Perkin Trans. 2 1985 765
1002-69-3 (1-Chlorodecane) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1002-69-3)1-Chlorodecane

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1002-69-3)1-Chlorodecane

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








